E6130

Übersicht

Beschreibung

E6130 ist eine neuartige Verbindung, die als hochspezifischer Modulator des CX3C-Chemokinrezeptors 1 (CX3CR1) wirkt. Dieser Rezeptor ist an der Pathogenese verschiedener Krankheiten beteiligt, darunter entzündliche Darmerkrankungen wie Morbus Crohn und Colitis ulcerosa, rheumatoide Arthritis, Hepatitis, Myositis, Multiple Sklerose, Nierenischämie und Atherosklerose . This compound hat sich aufgrund seiner Fähigkeit, die Fraktalkin/CX3CR1-Achse zu modulieren, als vielversprechender therapeutischer Wirkstoff für die Behandlung dieser Erkrankungen gezeigt .

Vorbereitungsmethoden

Die Synthese von E6130 erfolgt in mehreren Schritten, darunter die Herstellung der Hauptlösung mit Dimethylsulfoxid (DMSO), Polyethylenglykol 300 (PEG300) und Tween 80. Die endgültige Lösung wird geklärt und mit deionisiertem Wasser (ddH2O) vermischt, um die gewünschte Konzentration zu erreichen . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke von verschiedenen Lieferanten erhältlich .

Analyse Chemischer Reaktionen

E6130 durchläuft verschiedene Arten von chemischen Reaktionen, hauptsächlich in Bezug auf seine Wechselwirkung mit dem CX3CR1-Rezeptor. Die Verbindung hemmt die Fraktalkin-induzierte Chemotaxis menschlicher peripherer Blut-natürlicher Killerzellen, höchstwahrscheinlich durch this compound-induzierte Downregulation von CX3CR1 auf der Zelloberfläche . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen die Verwendung von DMSO als Lösungsmittel und verschiedene Bindungsassays, um die Aktivität der Verbindung zu messen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die herunterregulierten CX3CR1-Rezeptoren und die gehemmte Chemotaxis von natürlichen Killerzellen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie und Entzündung. Die Verbindung hat sich in murinen Modellen der Colitis als signifikant wirksam erwiesen, um die Stuhlkonsistenz zu verbessern, den Gewichtsverlust zu lindern und das Verhältnis von Kolongewicht zu -länge zu reduzieren . Zusätzlich wurde festgestellt, dass this compound die Migration von CX3CR1+ Immunzellen hemmt und die Anzahl dieser Zellen in der Darmschleimhautmembran reduziert . Diese Ergebnisse legen nahe, dass this compound ein potenziell nützlicher therapeutischer Wirkstoff für die Behandlung von entzündlichen Darmerkrankungen und anderen Erkrankungen ist, die mit chronischer Entzündung einhergehen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Modulation des CX3CR1-Rezeptors. Die Verbindung hemmt die Fraktalkin-induzierte Chemotaxis menschlicher peripherer Blut-natürlicher Killerzellen mit einem IC50-Wert von 4,9 nM . Es induziert auch die Downregulation von CX3CR1 auf der Zelloberfläche von CD56+ natürlichen Killerzellen mit einem EC50-Wert von 5,2 nM . This compound zeigt agonistische Aktivität in Bezug auf die Guanosin-5'-3-O-(thio)triphosphat-Bindung in CX3CR1-exprimierenden Membranen von chinesischen Hamster-Ovarzellen K1 und zeigt keine antagonistische Aktivität . Die molekularen Ziele und Pfade, die am Wirkmechanismus der Verbindung beteiligt sind, umfassen den CX3CR1-Rezeptor und die Fraktalkin/CX3CR1-Achse .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Inflammatory Diseases

E6130 has been studied for its effectiveness in treating inflammatory bowel disease (IBD). Research indicates that it attenuates mucosal inflammation and reduces leukocyte trafficking in murine models of colitis. This modulation of CX3CR1 suggests a mechanism through which this compound could potentially alleviate symptoms associated with IBD, making it a candidate for further clinical investigation .

Mechanistic Insights

The modulation of the CX3CR1 receptor by this compound is crucial for understanding its therapeutic effects. CX3CR1 is involved in the migration of immune cells to sites of inflammation. By selectively targeting this receptor, this compound may help regulate immune responses, thereby reducing excessive inflammation seen in IBD and possibly other autoimmune conditions .

Research and Development

This compound is being explored not only for its direct therapeutic effects but also as a research tool to elucidate the role of CX3CR1 in various biological processes. Its ability to selectively modulate this receptor allows researchers to investigate the underlying mechanisms of diseases where CX3CR1 is implicated, such as multiple sclerosis and rheumatoid arthritis.

Case Study 1: this compound in Murine Colitis Models

- Objective : To assess the efficacy of this compound in reducing inflammation.

- Methodology : Two murine models of colitis were employed.

- Findings : this compound significantly reduced mucosal inflammation and leukocyte infiltration compared to control groups, indicating its potential as a therapeutic agent for IBD .

Case Study 2: Mechanistic Studies on CX3CR1 Modulation

- Objective : To explore how this compound affects immune cell behavior through CX3CR1 modulation.

- Methodology : In vitro assays were conducted alongside animal studies.

- Findings : this compound altered leukocyte migration patterns, supporting its role as a modulator that could influence disease progression in inflammatory conditions .

Data Table: Summary of Findings on this compound

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Case Study 1 | Assess efficacy in IBD | Murine colitis models | Reduced mucosal inflammation and leukocyte trafficking |

| Case Study 2 | Mechanistic insights on CX3CR1 | In vitro and animal studies | Altered immune cell migration patterns |

Wirkmechanismus

E6130 exerts its effects by modulating the CX3CR1 receptor. The compound inhibits the fractalkine-induced chemotaxis of human peripheral blood natural killer cells with an IC50 value of 4.9 nM . It also induces the down-regulation of CX3CR1 on the cell surface of CD56+ natural killer cells with an EC50 value of 5.2 nM . This compound has agonistic activity with respect to guanosine 5’-3-O-(thio)triphosphate binding in CX3CR1-expressing Chinese hamster ovary K1 membrane and shows no antagonistic activity . The molecular targets and pathways involved in the compound’s mechanism of action include the CX3CR1 receptor and the fractalkine/CX3CR1 axis .

Vergleich Mit ähnlichen Verbindungen

E6130 ist einzigartig in seiner hohen Selektivität und oralen Verfügbarkeit als CX3CR1-Modulator. Ähnliche Verbindungen umfassen andere CX3CR1-Modulatoren und Chemokinrezeptor-Inhibitoren, wie SR2211, ein selektiver RORγ-inverser Agonist, und ML604440, ein spezifischer Proteasom-β1i-(LMP2)-Untereinheiten-Inhibitor . this compound zeichnet sich durch seine potente Hemmung der Fraktalkin-induzierten Chemotaxis und seine Fähigkeit aus, CX3CR1 auf der Zelloberfläche herunterzuregulieren .

Biologische Aktivität

E6130 is a novel compound identified as a selective modulator of the chemokine receptor CX3CR1. This receptor plays a critical role in regulating immune responses and inflammation, particularly in conditions such as inflammatory bowel disease (IBD) and other inflammatory disorders. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.

This compound functions primarily by inhibiting the binding and signaling of its ligand, fractalkine (CX3CL1), to CX3CR1. This inhibition leads to reduced chemotaxis of immune cells, particularly natural killer (NK) cells, which are crucial in the body's immune response. The half-maximal inhibitory concentration (IC50) for this compound's effect on NK cell chemotaxis is reported to be 4.9 nM, indicating its potency as a modulator .

In Vitro Studies

In vitro studies have demonstrated that this compound down-regulates the expression of CX3CR1 on the surface of CD56+ NK cells with an effective concentration (EC50) value of 5.2 nM . This down-regulation is significant because it suggests that this compound can effectively reduce the activation and recruitment of NK cells in inflammatory contexts.

In Vivo Studies

Case Study: Murine Colitis Models

Research involving murine models of colitis has shown that this compound significantly attenuates mucosal inflammation and reduces leukocyte trafficking associated with CX3CR1 activation. In two distinct models of colitis, treatment with this compound resulted in:

- Decreased infiltration of immune cells into inflamed tissues.

- Reduced levels of pro-inflammatory cytokines.

- Improvement in clinical scores related to colitis severity.

These findings suggest that this compound could be a promising candidate for treating IBD and other inflammatory conditions where CX3CR1 plays a detrimental role .

Data Summary

The following table summarizes key findings from research on this compound:

Eigenschaften

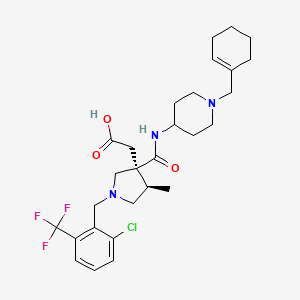

IUPAC Name |

2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKDYLEMNXXER-UZTOHYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100199 | |

| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427058-33-0 | |

| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.